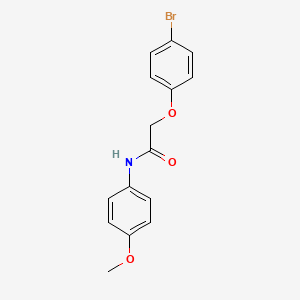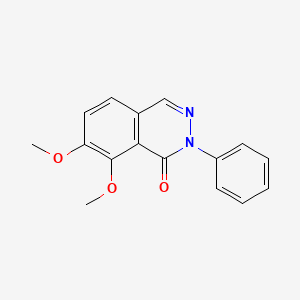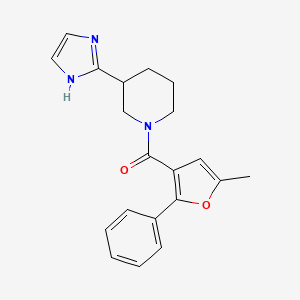![molecular formula C13H14N4O2S B5542529 N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)
N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide involves several steps, including acetylation, chloroacetylation, and reactions with acetic anhydride. A key step is the reaction of amino or hydrazino groups with acetyl chloride or other acetylating agents in solvents like dry benzene or ethanol, leading to various substituted acetamide derivatives (Wang et al., 2010), (Panchal & Patel, 2011).
Molecular Structure Analysis
Molecular structure analysis of such compounds is typically performed using NMR, IR spectroscopy, and X-ray crystallography, providing insights into the spatial arrangement and connectivity of atoms within the molecule. The presence of 1,2,4-triazole and acetamide groups has been confirmed through spectral data, including 1H NMR and IR (Liao et al., 2017).
Chemical Reactions and Properties
Compounds like N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide can undergo various chemical reactions, including condensation, cyclization, and acetylation, leading to the formation of diverse structures with potential biological activities. These reactions often involve intermediates such as thioacetamides and chloroacetamides (Mahyavanshi et al., 2011).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, can be determined through various analytical techniques. For instance, single-crystal X-ray diffraction is used to confirm the crystal structure, revealing how molecules are packed in the solid state and the types of interactions stabilizing the structure (Gouda et al., 2022).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other chemical species are crucial for understanding the behavior of these compounds in chemical reactions and potential applications. Techniques like DFT calculations and MEP surface analysis provide insights into the compound's chemical reactivity and interaction potential (Gouda et al., 2022).
Applications De Recherche Scientifique
Anticancer Potential
- Compounds structurally related to N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide have been synthesized and evaluated for their anticancer activity. For example, derivatives of 5-methyl-4-phenyl thiazole have shown selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential for development as anticancer agents (Evren et al., 2019).
Antimicrobial Activity
- New thiazolidin-4-one derivatives, including those related to triazolyl thioacetamide structures, have been synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting their utility in addressing infectious diseases (Baviskar et al., 2013).
Enzyme Inhibition
- Novel 1,2,4-triazole derivatives have been investigated for their cholinesterase inhibition capabilities, offering a potential therapeutic approach for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. These studies highlight the versatility of triazole-containing compounds in medicinal chemistry (Riaz et al., 2020).
Green Chemistry Synthesis
- Research into eco-friendly synthesis methods for 1,2,3-triazoles using click chemistry demonstrates a commitment to sustainable practices in the production of potentially biologically active compounds. This approach not only yields new compounds for evaluation but also aligns with environmental preservation goals (Gondaliya & Kapadiya, 2021).
Propriétés
IUPAC Name |
N-[4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-14-13(17-16-8)20-7-12(19)10-3-5-11(6-4-10)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBBNBDLPHKIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)

![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)


![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)